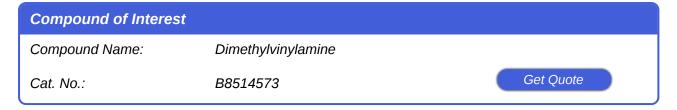


An In-depth Technical Guide to the Isomers and Derivatives of Dimethylvinylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-**Dimethylvinylamine**, a simple enamine, serves as a versatile building block in organic synthesis. Its isomers and derivatives are of significant interest due to their nucleophilic character, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the potential isomers and derivatives of **Dimethylvinylamine**, focusing on their synthesis, physicochemical properties, and reactivity. Detailed experimental protocols for key reactions and visualizations of reaction mechanisms are included to facilitate practical application in a research and development setting.

Isomers of Dimethylvinylamine

The primary isomers of N,N-**Dimethylvinylamine** are its tautomeric imine forms and positional isomers of the vinyl group. The imine-enamine tautomerism is a key feature of this class of compounds, with the equilibrium position influenced by the substitution pattern and solvent.

Derivatives of Dimethylvinylamine

A wide array of derivatives can be synthesized from **Dimethylvinylamine** and its isomers. These can be broadly categorized as N-substituted and C-substituted derivatives.



N-Aryl Derivatives: N,N-Dimethylaniline and its Analogs

N,N-Dimethylaniline is a well-characterized aromatic tertiary amine that can be considered a phenyl derivative of a hypothetical N,N-dimethylaminoethene. Its derivatives are widely used in the synthesis of dyes, pharmaceuticals, and materials.

C-Substituted Derivatives: Enamine Adducts

The nucleophilic α -carbon of enamines readily reacts with various electrophiles to yield a diverse range of C-substituted derivatives. This reactivity is the basis for several important synthetic methodologies.

Physicochemical and Spectroscopic Data

A summary of available quantitative data for key isomers and derivatives is presented below for comparative analysis.



Comp ound Name	CAS Numbe r	Molec ular Formul a	Molec ular Weight (g/mol)	Meltin g Point (°C)	Boiling Point (°C)	Densit y (g/mL)	Refrac tive Index	Solubil ity
N,N- Dimeth ylaniline	121-69- 7	C8H11N	121.18	2	194	0.956	1.5582	Slightly soluble in water; soluble in organic solvent s.[1][2]
N,N- Dimeth yl-4- vinylanil ine	2039- 80-7	С10Н13 N	147.22	-	-	-	-	-
(1Z)- N,N- dimethy I-1,2- dipheny I-1- propen- 1-amine	-	C17H19 N	237.34	N/A	N/A	N/A	N/A	N/A[3]
N,N- Dimeth ylpropyl amine	926-63- 6	С₅Н1₃N	87.16	-	-	-	-	-[4]
N,N- Dimeth ylpropa n-1-	7311- 26-4	C5H13N O	103.16	-	-	-	-	-[5]



amine N-oxide

Spectroscopic Data Summary for N,N-Dimethylaniline:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.24 (m, 2H, Ar-H), 6.63 (m, 3H, Ar-H), 2.93 (s, 6H, N(CH₃)₂).
 [6]
- ¹³C NMR: δ 151.1 (C1), 129.5 (C3, C5), 117.1 (C4), 113.1 (C2, C6), 41.0 (N-CH₃).[6]
- IR (neat): Key absorptions include C-H stretching of the aromatic ring and methyl groups, and C-N stretching.[7]
- Mass Spectrometry (EI): Molecular ion peak at m/z = 121.[8][9]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of **Dimethylvinylamine** derivatives often involves the formation of an enamine intermediate followed by reaction with an electrophile.

Enamine Formation

Enamines are typically formed by the condensation of a ketone or aldehyde with a secondary amine, often with acid catalysis to facilitate the removal of water.[10]

Experimental Protocol: General Procedure for Enamine Synthesis from a Ketone[11]

- To a 2-L, four-necked flask fitted with a stirrer, condenser, N₂ gas line, thermometer, and dropping funnel, add 500 mL of a suitable solvent (e.g., benzene, n-pentane, or ethyl ether).
- Add 0.1 mole of the ketone and a solution of the secondary amine (e.g., pyrrolidine or morpholine, in excess) in 100 mL of the solvent.
- Over a 20-60 minute period, add 0.055 mole of TiCl₄ in an additional 100 mL of solvent, maintaining the temperature between 0° and 10°C.



- After the addition is complete, allow the mixture to stir at room temperature for several hours.
 The progress of the reaction can be monitored by NMR analysis of aliquots.
- Filter the reaction mixture and remove the solvent under reduced pressure.
- Distill the residual oil at reduced pressure to obtain the purified enamine. All operations should be carried out under an atmosphere of dry nitrogen.

Stork Enamine Alkylation

The Stork enamine synthesis is a powerful method for the α -alkylation of ketones and aldehydes.[12][13] It involves the reaction of an enamine with an alkyl halide, followed by hydrolysis of the resulting iminium salt.[14][15]

Experimental Protocol: α-Allylation of Cyclohexanone via its Pyrrolidine Enamine[16]

- Step 1: Enamine Formation
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of ptoluenesulfonic acid (0.01 eq) in benzene is refluxed until the theoretical amount of water is collected.
 - The solvent is removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.
- Step 2: Alkylation
 - The crude enamine is dissolved in a suitable solvent (e.g., dioxane), and allyl bromide (1.1 eq) is added dropwise at room temperature.
 - The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
- Step 3: Hydrolysis
 - The reaction mixture is quenched by the addition of water.



- The mixture is then heated to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt.
- After cooling, the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
 and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford α -allylcyclohexanone.

N-Alkylation of Anilines

Derivatives such as N,N-dimethylaniline can be synthesized via N-alkylation of aniline.

Experimental Protocol: Synthesis of N,N-Dimethylaniline via Eschweiler-Clarke Reaction[6]

- A flask is charged with aniline (10 mmol), paraformaldehyde (20 mmol), and oxalic acid dihydrate (50 mmol).
- The vessel is briefly flushed with nitrogen, closed, and heated to 100°C for 1 hour, followed by heating to 120°C for 10 minutes.
- The reaction mixture is cooled to room temperature. The resulting white, crystalline mass is crushed.
- Calcium oxide (0.1 mol) suspended in 50 mL of ethanol is added, and the mixture is stirred vigorously for 30 minutes.
- Solids are removed by filtration, and the solvent is removed in vacuo to yield pure N,Ndimethylaniline.

Reaction Mechanisms and Workflows

Visualizations of key reaction pathways and experimental workflows are provided below using the DOT language for Graphviz.

Enamine Formation Mechanism



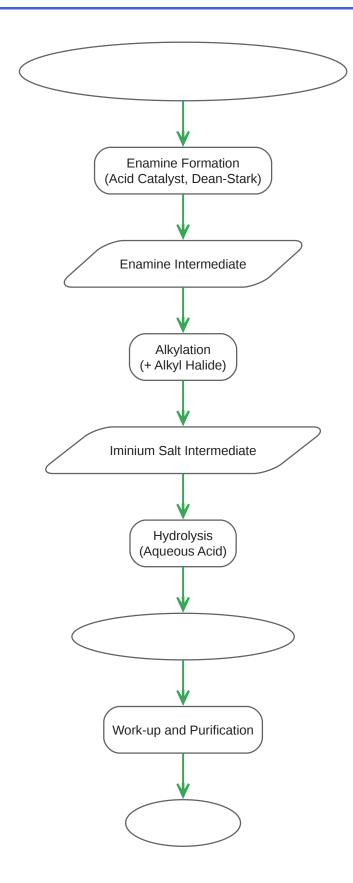


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Caption: Mechanism of acid-catalyzed enamine formation.

Stork Enamine Alkylation Workflow



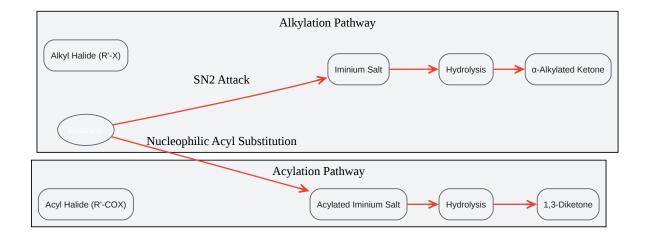


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Caption: Experimental workflow for Stork enamine alkylation.



Enamine Alkylation and Acylation Reaction Pathways



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Caption: Reaction pathways for enamine alkylation and acylation.

Conclusion

The isomers and derivatives of **Dimethylvinylamine** represent a versatile class of compounds with significant applications in organic synthesis. Their utility stems from the nucleophilic character of the enamine moiety, which enables a wide range of C-C and C-heteroatom bond-forming reactions. This guide has provided a comprehensive overview of their synthesis, properties, and reactivity, supplemented with detailed experimental protocols and mechanistic diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration and application of these important synthetic intermediates.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers and Derivatives of Dimethylvinylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8514573#potential-isomers-and-derivatives-of-dimethylvinylamine]

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